2-Methylthio-4-phenyl-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthio-4-phenyl-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a methylthio group (-SCH3) attached to the second carbon and a phenyl group (-C6H5) attached to the fourth carbon of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-4-phenyl-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-phenylthiazole with sodium methylthiolate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
C6H5C3H2Br+NaSCH3→C6H5C3H2SCH3+NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methylthio-4-phenyl-thiazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiazole without the methylthio group.
Substitution: Nitrated or halogenated derivatives of the phenyl group.
Scientific Research Applications
2-Methylthio-4-phenyl-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methylthio-4-phenyl-thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)aniline: Another thiazole derivative with a similar structure but different functional groups.
4-Phenylthiazole: Lacks the methylthio group, resulting in different chemical properties.
2-Methylthio-2-imidazoline: Contains a similar methylthio group but has an imidazoline ring instead of a thiazole ring.
Uniqueness
2-Methylthio-4-phenyl-thiazole is unique due to the presence of both a methylthio group and a phenyl group on the thiazole ring
Properties
Molecular Formula |
C10H9NS2 |
---|---|
Molecular Weight |
207.3 g/mol |
IUPAC Name |
2-methylsulfanyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H9NS2/c1-12-10-11-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
UCLTXHQWNOTMBR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.